molecular formula C12H15N3 B187768 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine CAS No. 879896-52-3

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

Cat. No. B187768
CAS RN: 879896-52-3
M. Wt: 201.27 g/mol
InChI Key: OBCGZRPPRQGJNF-UHFFFAOYSA-N
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Description

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the empirical formula C12H15N3 . It is a solid substance . The SMILES string representation of the molecule is Cc1nn(c(C)c1CN)-c2ccccc2 . The InChI key for this compound is OBCGZRPPRQGJNF-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular weight of “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is 201.27 . The molecule consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group attached to it .


Physical And Chemical Properties Analysis

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a solid substance . It does not have a specified flash point .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Study

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Applications in Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Applications in Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse pharmacological effects .

Applications in Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals . These complexes have various applications in different fields of science .

Applications in Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They form organometallic compounds that have various applications in different fields of science .

Biological Evaluation Against Human Recombinant Alkaline Phosphatase

These compounds possess potential biological applications and were screened against human recombinant alkaline phosphatase . They were tested against human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

Cytotoxic Efficiency

In a study, all the synthesized derivatives exhibited in vitro cytotoxic efficiency . Most of the derivatives have shown excellent cytotoxic activity compared to that of the standard reference drug .

Safety And Hazards

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 . It may cause respiratory irritation . The safety pictograms associated with this compound are GHS05 and GHS07 .

properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGZRPPRQGJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355955
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine

CAS RN

879896-52-3, 400877-11-4
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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